molecular formula C10H15ClN4 B13877599 4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine

4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B13877599
M. Wt: 226.70 g/mol
InChI Key: RVZZSUIRMXPIOQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15ClN4 It is a derivative of pyridine and piperazine, featuring a chloro substituent at the 4-position of the pyridine ring and a methylpiperazine moiety at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine typically involves the reaction of 4-chloro-2,6-diaminopyridine with 1-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and methylpiperazine groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyridin-2-amine

InChI

InChI=1S/C10H15ClN4/c1-14-2-4-15(5-3-14)10-7-8(11)6-9(12)13-10/h6-7H,2-5H2,1H3,(H2,12,13)

InChI Key

RVZZSUIRMXPIOQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=N2)N)Cl

Origin of Product

United States

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